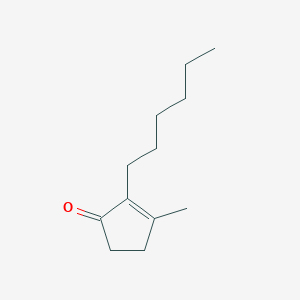

2-Hexyl-3-methylcyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-4-5-6-7-11-10(2)8-9-12(11)13/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZZAUIIPKQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456543 | |

| Record name | 2-Cyclopenten-1-one, 2-hexyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4868-24-0 | |

| Record name | 2-Hexyl-3-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4868-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 2-hexyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homodihydrojasmone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Approaches for 2 Hexyl 3 Methylcyclopent 2 En 1 One and Cyclopentenone Analogs

Established Synthetic Routes to the Cyclopentenone Core Structure

The construction of the five-membered cyclopentenone ring can be achieved through various strategic disconnections of the target molecule. Most synthetic approaches involve the formation of the ring from acyclic precursors through intramolecular or intermolecular reactions. thieme-connect.com

Several classical and modern cyclization reactions are employed to assemble the cyclopentenone skeleton. Key among these are the Nazarov cyclization, Pauson-Khand reaction, and aldol (B89426) condensation.

Nazarov Cyclization : This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgnih.gov It is a powerful method for synthesizing cyclopentenones, and modern variations have expanded its scope and efficiency. organic-chemistry.orgchemistryviews.org For instance, the reaction can be catalyzed by molecular iodine under mild, metal-free conditions. organic-chemistry.org

Pauson-Khand Reaction : This is a formal [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgthieme-connect.com This reaction is highly versatile, allowing for the synthesis of complex bicyclic and polycyclic systems. organic-chemistry.org Chiral iridium diphosphine complexes have been used to catalyze enantioselective intramolecular Pauson-Khand-type reactions. organic-chemistry.org

Aldol Condensation : Intramolecular aldol condensation of 1,4-dicarbonyl compounds is a fundamental and widely used method for forming the cyclopentenone ring. The requisite 1,4-diketones can be prepared through various methods, setting the stage for the base- or acid-catalyzed cyclization and subsequent dehydration to yield the α,β-unsaturated ketone. organic-chemistry.org

Dieckmann Condensation : An intramolecular Claisen condensation of a diester can produce a β-keto ester, which can then be further manipulated to yield a cyclopentanone (B42830) ring, a direct precursor to cyclopentenone. organicchemistrytutor.com

Many cyclopentenone syntheses rely on multi-step sequences that proceed through well-defined chemical intermediates. A common strategy involves the initial construction of an acyclic precursor containing the necessary carbon framework, followed by a key cyclization step.

For example, a synthesis of 2,3-disubstituted cyclopentenones can be achieved through a sequence starting with the ruthenium-catalyzed three-component coupling of an alkyne, a vinyl ketone, and HBr. acs.orgresearchgate.net The resulting intermediate can then undergo a Ni-Cr mediated Barbier-type reaction to effect cyclization. acs.org Another approach involves the Wittig olefination of an unsaturated carbonyl ylide with a ketene (B1206846) to form an allenyl vinyl ketone intermediate, which subsequently undergoes a Nazarov cyclization. sioc.ac.cn

A five-step synthesis for 2-hydroxy-3-methylcyclopent-2-en-1-one, a related structure, highlights a typical multi-step approach:

Reaction of 2-methyl-1,3-butadiene with a dichlorocarbenoid species.

Isomerization of the resulting vinylcyclopropane (B126155) derivative.

Hydrolysis to form 3-methyl-2-cyclopenten-1-one (B1293772).

Epoxidation of the double bond.

Catalyzed isomerization of the epoxide to the final product. google.com

To enhance synthetic efficiency, reduce waste, and simplify purification, one-pot methodologies have been developed. sioc.ac.cn These procedures combine multiple reaction steps in a single vessel without isolating intermediates.

One such process involves the copper-catalyzed 1,4-reduction of a 3-substituted cyclopentenone, followed by in-situ alkylation of the resulting silyl (B83357) enol ether to produce trans-2,3-disubstituted cyclopentanones with high enantiomeric and diastereomeric excesses. nih.gov Another example is the double addition of vinyl magnesium bromide to squaric acid derivatives, which proceeds through an octatetraene intermediate to yield polyoxygenated cyclopentenones in a one-pot procedure. acs.org

Furthermore, multi-step one-pot reactions combining transition metal-catalyzed ylide formation, Wittig olefination, and Nazarov cyclization have been successfully employed to construct single or fused cyclopentenone rings from diazo compounds and acid chlorides. sioc.ac.cn Enzymatic multi-step one-pot syntheses have also been reported for producing bioactive cyclopentenones from poly-unsaturated fatty acids, utilizing a cascade of enzymes like lipoxygenase and allene (B1206475) oxide synthase. nih.gov

Targeted Synthetic Pathways for 2-Hexyl-3-methylcyclopent-2-en-1-one

While general methods for cyclopentenone synthesis are well-established, specific pathways are often required for particular substitution patterns. The synthesis of 2-alkyl-3-methylcyclopentenones, such as the target compound this compound, often involves the cyclization of a specifically designed acyclic precursor.

A highly relevant and industrially viable method has been developed for the synthesis of the closely related analog, 3-methyl-2-pentyl-cyclopent-2-en-1-one. This process involves the catalytic cyclodehydration of 5-hexyl-4-methyldihydro-2(3H)-furanone (a γ-lactone) at elevated temperatures (145° to 175° C) in the presence of phosphoric acid dispersed in high-boiling mineral oil. google.com The reaction proceeds by continuously removing the cyclopentenone product and water via distillation under reduced pressure. google.com

Based on this established process, a targeted pathway for this compound can be proposed, starting from the analogous lactone precursor, 5-heptyl-4-methyldihydro-2(3H)-furanone .

Proposed Synthesis:

Precursor: 5-heptyl-4-methyldihydro-2(3H)-furanone

Catalyst: Phosphoric acid in high-boiling mineral oil

Conditions: Heating at approximately 150-170° C under reduced pressure.

Mechanism: Catalytic cyclodehydration with continuous removal of product and water.

This approach offers a direct and efficient route to the desired 2-alkyl-3-methylcyclopentenone structure.

Stereoselective and Enantioselective Synthesis of Chiral Cyclopentenone Derivatives

The synthesis of chiral cyclopentenones is of paramount importance, as the biological activity of many natural products is dependent on their stereochemistry. acs.org Methodologies for achieving stereoselectivity include chemical and enzymatic resolution, as well as asymmetric synthesis. nih.govsemanticscholar.org

Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, provides the most direct and atom-economical route to enantiomerically enriched cyclopentenones. acs.org Several of the core cyclization strategies have been rendered enantioselective.

Asymmetric Nazarov Cyclization : Chiral Brønsted acids and Lewis acids have been employed to catalyze the enantioselective Nazarov cyclization of divinyl ketones. nih.gov For example, a cooperative catalysis system using a Lewis acid and a chiral Brønsted acid can achieve a highly enantioselective silicon-directed Nazarov reaction. organic-chemistry.org

Enantioselective Pauson-Khand Reaction : The use of chiral ligands on the metal catalyst (e.g., cobalt, rhodium, iridium) can induce asymmetry in the [2+2+1] cycloaddition. d-nb.info

Nickel-Catalyzed Desymmetrization : An enantioselective synthesis of highly functionalized chiral cyclopentenones has been achieved through the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids, using a chiral phosphinooxazoline ligand. d-nb.infonih.gov

Gold-Catalyzed Reactions : Chiral gold(I) complexes have been used to control the stereochemistry in tandem reactions, such as a hydroarylation followed by a Nazarov cyclization, to produce cyclopentenones with high enantiomeric ratios. nih.gov

The following table summarizes selected examples of asymmetric catalysis in the synthesis of cyclopentenone derivatives.

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference Finding |

|---|---|---|---|---|

| Nazarov Cyclization | Chiral Brønsted Acid Organocatalyst | Divinyl Ketone | High | Rueping utilized chiral Brønsted acid organocatalysts to achieve the enantioselective synthesis of cyclopentenones. nih.gov |

| Pauson-Khand Reaction | Chiral Iridium Diphosphine Complex | Enyne | Excellent | A low partial pressure of carbon monoxide is important to achieve excellent enantioselectivity in this intramolecular reaction. organic-chemistry.org |

| Arylative Cyclization | Chiral Phosphinooxazoline/Nickel Complex | Alkynyl Malonate Ester | Up to 98% | This desymmetrizing reaction produces cyclopentenones with a fully substituted alkene and a quaternary stereocenter. d-nb.infonih.gov |

| Hydroarylation-Nazarov Cyclization | Chiral Gold(I) Complex | Alkenynone | Excellent | A chiral gold complex controls the absolute stereochemistry of the cascade reaction under mild conditions. nih.gov |

| [3+2] Annulation | Secondary Amine / N-Heterocyclic Carbene | 1,3-dicarbonyl and α,β-unsaturated aldehyde | High | A multicatalytic cascade sequence affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov |

Diastereoselective Transformations

The creation of specific stereoisomers is a critical challenge in the synthesis of substituted cyclopentenones. Diastereoselective transformations allow for the control of the three-dimensional arrangement of atoms, which is crucial for determining the biological activity and physical properties of the molecule.

One powerful strategy for achieving diastereoselectivity in the synthesis of cyclopentenone analogs is through conjugate addition reactions . The α,β-unsaturated ketone moiety in cyclopentenones is an excellent Michael acceptor, allowing for the addition of a wide range of nucleophiles at the β-position. The stereochemical outcome of this addition can often be controlled by the use of chiral auxiliaries, catalysts, or by the inherent stereochemistry of the substrate. For instance, the conjugate addition of organocuprates to chiral cyclopentenones can proceed with high diastereoselectivity, influenced by the steric hindrance of the existing substituents.

A notable example of a diastereoselective transformation is the aza-Michael reaction , which involves the conjugate addition of an amine or related nitrogen nucleophile. Research has shown that the reaction of substituted cyclopentenones with anilines can proceed with excellent diastereoselectivity. This is often attributed to hydrogen bonding between a hydroxyl group on the cyclopentenone precursor and the incoming nucleophile, which directs the approach of the nucleophile to one face of the molecule.

Another advanced approach involves the diastereoselective rearrangement of pyrones to cyclopentenones . This method can be employed to generate highly substituted cyclopentenones with defined stereochemistry. For example, the Caddick ring contraction of dihydroxylated pyranones has been utilized in the synthesis of natural product analogs bearing an aliphatic side chain, demonstrating the potential of this methodology for creating complex cyclopentenone structures.

The following table summarizes selected diastereoselective transformations applicable to the synthesis of substituted cyclopentenones.

| Transformation | Reagents/Conditions | Key Features | Diastereomeric Ratio (d.r.) |

| Aza-Michael Addition | Aniline nucleophiles, MeCN, 75 °C | H-bonding directed addition | Single diastereoisomer reported |

| Pyrone-Cyclopentenone Ring Contraction | Achmatowicz-rearrangement followed by Caddick-ring contraction | Access to dihydroxylated cyclopentenones | trans-configured products obtained |

| Conjugate Addition of Organoboron Reagents | Allylboron reagents, Cesium fluoride, DME, 80 °C | High stereocontrol in the formation of C-C bonds | Excellent diastereoselectivity reported |

Functional Group Interconversions and Derivatization of Cyclopentenones

The functionalization and derivatization of the cyclopentenone core are essential for creating a diverse range of analogs for various applications. These transformations can target the carbonyl group, the double bond, or the allylic and α-positions.

Conjugate addition remains a cornerstone for the derivatization of cyclopentenones. A wide variety of soft nucleophiles, including organocuprates (Gilman reagents), thiols, and enolates, can be added to the β-position of the enone system. wikipedia.orglibretexts.org This allows for the introduction of a vast array of alkyl, aryl, and heteroatomic substituents. The resulting enolate intermediate can be subsequently trapped with an electrophile, leading to the formation of two new bonds in a single operation. For a molecule like this compound, this approach can be used to introduce further complexity at the C-4 and C-5 positions.

Reactions involving the enolate provide another avenue for derivatization. The protons on the α-carbon (C-5) of the cyclopentenone ring are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This strategy is particularly useful for the synthesis of cyclopentenones with quaternary carbon centers.

The carbonyl group itself can be a site for functionalization. For instance, 1,2-addition of strong, non-basic nucleophiles like organolithium or Grignard reagents can occur, although 1,4-addition is often favored with α,β-unsaturated systems. lumenlearning.com Selective reduction of the carbonyl group can lead to the corresponding allylic alcohol, which can be a precursor for further transformations.

Furthermore, the double bond can be functionalized through various reactions such as epoxidation and dihydroxylation . These reactions introduce new functional groups and stereocenters onto the cyclopentenone ring, significantly increasing molecular complexity. For example, epoxidation of 3-methyl-2-cyclopenten-1-one followed by isomerization can yield 2-hydroxy-3-methylcyclopent-2-en-1-one, a valuable intermediate. google.com

The table below provides examples of functional group interconversions and derivatizations applicable to cyclopentenone scaffolds.

| Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type |

| Conjugate Addition | Lithium dialkylcuprates (R₂CuLi) | β-carbon (C-4) | β-Alkyl cyclopentanone |

| Enolate Alkylation | LDA, Alkyl halide (R-X) | α-carbon (C-5) | α-Alkyl cyclopentenone |

| Epoxidation | Basic hydrogen peroxide, phase transfer catalyst | C-2 and C-3 | Epoxy cyclopentanone |

| Reduction | NaBH₄, CeCl₃ | Carbonyl carbon (C-1) | Allylic alcohol |

Advanced Analytical and Spectroscopic Characterization of Cyclopentenone Compounds

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental in separating 2-Hexyl-3-methylcyclopent-2-en-1-one from complex mixtures and resolving its isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cyclopentenone compounds. iosrphr.org Method development for this compound typically involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com

A common approach utilizes a C18 column, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains. The mobile phase often comprises a mixture of acetonitrile (B52724) and water, with the gradient being adjusted to achieve optimal separation. sielc.com For instance, a gradient could start with a higher percentage of water and gradually increase the proportion of acetonitrile to elute more nonpolar compounds. The addition of a small amount of an acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape and resolution. sielc.comsielc.com Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore in this compound exhibits strong absorbance in the UV region. researchgate.netyoutube.comyoutube.com

For preparative HPLC, the goal is to isolate larger quantities of the compound. lcms.czwarwick.ac.uk This often involves using larger columns and higher flow rates. The method developed at the analytical scale can be scaled up by adjusting the injection volume and mobile phase flow rate to accommodate the larger column dimensions. lcms.cz

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. rroij.com It is widely used for flavor and fragrance analysis. researchgate.netijpsonline.comfrontiersin.org In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. rroij.com A nonpolar or moderately polar column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used.

The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds with a range of volatilities. After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. rroij.comsepscience.com

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. libretexts.orgmit.edu This is crucial in fields such as asymmetric synthesis and the analysis of natural products, where one enantiomer may have different biological activity or sensory properties. acs.orgchromatographyonline.comacs.org

Chiral separation is typically achieved using a chiral stationary phase (CSP). gcms.cz For GC analysis, cyclodextrin-based CSPs are commonly employed. chromatographyonline.comlcms.cz These are cyclic oligosaccharides that have a chiral cavity, allowing for differential interaction with the two enantiomers, leading to their separation. gcms.czlcms.cz In HPLC, chiral stationary phases often consist of chiral molecules, such as derivatives of cellulose (B213188) or amylose, coated onto silica particles. acs.org The choice of the specific chiral column and the mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers. nih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound. ethernet.edu.etresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Hydrogen Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. hyphadiscovery.comnih.gov Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the environment of the hydrogen atoms.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide information about their connectivity. For instance, the protons on the hexyl chain would appear in the upfield region, while the protons on the cyclopentenone ring would be more downfield. The single olefinic proton would likely appear as a singlet or a narrow multiplet.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~209 |

| =C-CH₃ | - | ~175 |

| =CH- | ~5.8 | ~135 |

| -CH(CH₂)- | ~2.5 | ~45 |

| -CH₂- (ring) | ~2.3 | ~35 |

| -CH₂- (hexyl, α) | ~2.1 | ~28 |

| -CH₂- (hexyl, β-ε) | ~1.3-1.5 | ~22-32 |

| -CH₃ (ring) | ~1.9 | ~18 |

| -CH₃ (hexyl) | ~0.9 | ~14 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. ksu.edu.sakurouskilab.com In the IR spectrum of this compound, the most characteristic absorption would be the strong C=O stretching vibration of the α,β-unsaturated ketone, which typically appears in the range of 1710-1665 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the double bond would also be present, usually in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, is particularly sensitive to nonpolar bonds. ksu.edu.sa Therefore, the C=C double bond and the C-C bonds of the alkyl chain would give rise to strong signals in the Raman spectrum. The C=O bond, being more polar, would have a weaker Raman signal compared to its intense IR absorption. kurouskilab.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (α,β-unsaturated ketone) | 1710-1665 (Strong) | 1710-1665 (Weak) |

| C=C Stretch (conjugated) | 1650-1600 (Medium) | 1650-1600 (Strong) |

| C-H Stretch (sp³) | 2960-2850 (Strong) | 2960-2850 (Strong) |

| C-H Bend (sp³) | 1470-1350 (Medium) | 1470-1350 (Medium) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

For related compounds such as 3-methyl-2-cyclopenten-1-one (B1293772), mass spectrometry data is available and reveals characteristic fragmentation patterns. nist.gov However, without experimental data for this compound, a detailed analysis of its mass spectrometric behavior cannot be provided. The introduction of a hexyl group would significantly alter the fragmentation pathways compared to a simple methyl derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and conformation, confirming the absolute structure of a molecule.

Computational Chemistry and Theoretical Studies on Cyclopentenone Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules. unipd.it For a substituted cyclopentenone like 2-Hexyl-3-methylcyclopent-2-en-1-one, these methods can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to calculate molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's energy and location identify regions that can accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, calculations of electrostatic potential maps and partial atomic charges reveal the electron-rich and electron-poor regions of the molecule, offering a more detailed picture of its reactive sites.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, primarily located on the C=C bond. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, centered on the carbonyl carbon. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Mulliken Charge on C=O Carbon | +0.45 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.50 e | Confirms the nucleophilic nature of the carbonyl oxygen. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which contains a long alkyl chain, MD simulations are invaluable for exploring its conformational landscape. ed.ac.uk These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers can understand how intermolecular interactions influence its preferred shapes (conformations). nih.gov The simulations generate an ensemble of possible conformations, from which low-energy, stable structures can be identified. This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system, as its shape is a key determinant of its function. The choice of force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of MD simulations. mdpi.com

Table 2: Representative Conformers of this compound from MD Simulation (Illustrative)

| Conformer ID | Description of Hexyl Chain | Relative Potential Energy (kJ/mol) | Occurrence (%) |

| Conf-1 | Extended, linear chain | 0.0 (Global Minimum) | 45 |

| Conf-2 | Folded back towards the ring | +5.2 | 25 |

| Conf-3 | Gauche kink in the middle | +8.1 | 15 |

| Conf-4 | Folded over the ring face | +12.5 | 10 |

| Conf-5 | Other transient states | > +15.0 | 5 |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to identify unknown compounds. For this compound, quantum chemical calculations can predict various spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. This helps in assigning specific peaks in an experimental spectrum to particular vibrational modes, such as the characteristic C=O and C=C stretching frequencies in the cyclopentenone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of proton (¹H) and carbon (¹³C) atoms. This is achieved by calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to its local electronic environment.

Beyond spectroscopy, computational methods are used to model the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the structures and energies of reactants, products, transition states, and intermediates. This allows for the determination of reaction barriers (activation energies) and the elucidation of detailed reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. nih.gov These models are a subset of the broader Quantitative Structure-Property Relationship (QSP(R)R) field. researchgate.net The fundamental principle is that the structural, physical, and chemical properties of a molecule, encoded in numerical values called molecular descriptors, determine its reactivity. mdpi.com

For a series of cyclopentenone derivatives, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. This involves:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build an equation that links a subset of these descriptors to the observed reactivity. mtak.hu

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. chemrxiv.org

Such models are valuable for understanding the key molecular features that control reactivity and for predicting the behavior of new, unsynthesized compounds.

Table 3: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Geometric | Molecular Surface Area | The surface area of the molecule, related to its size and shape. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Application of Machine Learning in Cyclopentenone Research and Analog Discovery

Machine learning (ML) is increasingly being applied in drug discovery and chemical research to analyze complex, high-dimensional data. nih.gov In the context of cyclopentenone research, ML algorithms can be trained on large datasets of chemical structures and their associated experimental or computational properties. sciforum.net

Key applications include:

Property Prediction: Supervised ML models, such as random forests or neural networks, can be trained to predict a wide range of properties for new cyclopentenone analogs, including their reactivity, spectroscopic signatures, or biological activity. sciforum.net

Analog Discovery: Generative ML models can design novel molecular structures that are similar to a target compound like this compound but possess optimized properties. These models learn the underlying patterns of chemical structures and can generate new, synthetically accessible molecules with desired characteristics.

Data Analysis: Unsupervised learning methods can be used for exploratory data analysis, such as clustering large libraries of cyclopentenone derivatives based on their structural similarities, which can help in identifying distinct subgroups with unique properties. sciforum.net

The integration of ML into computational chemistry workflows accelerates the discovery and optimization of new cyclopentenone-based compounds by enabling rapid virtual screening and de novo design. nih.gov

Table 4: Machine Learning Applications in Chemical Research

| Application | ML Technique | Description |

| Property Prediction | Supervised Learning (e.g., Random Forest, Gradient Boosting) | Trains a model on known data to predict properties like reactivity or toxicity for new molecules. nih.gov |

| Analog Discovery | Generative Models (e.g., GANs, VAEs) | Learns from a set of molecules to generate new, valid chemical structures with desired attributes. |

| Grouping & Analysis | Unsupervised Learning (e.g., Clustering) | Groups similar molecules together based on their features without prior labels, revealing patterns in chemical libraries. |

| Reaction Prediction | Supervised Learning (e.g., Neural Networks) | Predicts the outcome of chemical reactions based on reactants and conditions. |

Biosynthesis and Natural Occurrence of Cyclopentenones

Identification and Isolation of Cyclopentenone Derivatives from Natural Sources

The process of identifying and isolating cyclopentenone derivatives from natural sources typically involves extraction from the biological matrix followed by various chromatographic and spectroscopic techniques. Initial extraction is often performed using organic solvents like chloroform (B151607) or via cultivation in specific media for microbial sources. nih.govmdpi.com The resulting crude extracts are then subjected to separation and purification, commonly using high-performance liquid chromatography (HPLC).

Structure elucidation of the isolated compounds is a critical step, accomplished through extensive spectroscopic analysis. Techniques such as Ultraviolet (UV) and Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESIMS), and particularly one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the precise molecular structure. nih.govnih.gov This comprehensive approach has enabled the characterization of a diverse array of cyclopentenones from plants, microorganisms, and marine life.

Table 1: Examples of Isolated Natural Cyclopentenone Derivatives

| Compound Class/Name | Natural Source | Identification Methods |

|---|---|---|

| Deoxy phytoprostanes J(1) | Tobacco, Tomato, Arabidopsis | High-Performance Liquid Chromatography (HPLC) |

| Novel Cyclopentenones | Actinoalloteichus nanshanensis (Actinobacteria) | Extensive Spectroscopic Analysis |

| Vinyl-substituted Cyclopentenones | Endophytic Streptomyces sp. (from mangrove plant Aegiceras comiculatum) | UV, IR, ESIMS, 2D NMR |

| Marine Prostaglandins (B1171923) (e.g., Clavulones, Punaglandins) | Corals (Marine invertebrates) | Spectroscopic Analysis |

Proposed Biosynthetic Pathways to Cyclopentenone Structures

The biosynthesis of cyclopentenones predominantly originates from polyunsaturated fatty acids through oxidative cyclization. Two major pathways are well-documented: the octadecanoid pathway, which is central to plant biology, and the prostaglandin (B15479496)/phytoprostane pathway, which operates in both animals and plants.

The Octadecanoid Pathway (Jasmonate Biosynthesis)

In plants, the primary route to many cyclopentenones is the octadecanoid pathway, which produces jasmonates. annualreviews.org This enzymatic cascade is initiated in the chloroplasts. nih.gov

Substrate Release : The pathway begins with the release of α-linolenic acid (a C18 fatty acid) from chloroplast membranes by the action of phospholipase enzymes. nih.gov

Oxygenation : The free fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) enzyme to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). nih.govuni-hohenheim.de

Cyclization : 13-HPOT is subsequently converted by two key enzymes:

Allene (B1206475) Oxide Synthase (AOS) catalyzes the formation of an unstable allene oxide. annualreviews.orguni-hohenheim.de

Allene Oxide Cyclase (AOC) then facilitates the cyclization of the allene oxide to produce the first cyclopentenone intermediate, 12-oxo-phytodienoic acid (12-oxo-PDA). annualreviews.orguni-hohenheim.de

Final Modification : 12-oxo-PDA undergoes reduction of its cyclopentenone ring and subsequent steps of beta-oxidation to form jasmonic acid, a key plant hormone. uni-hohenheim.de

The Prostaglandin and Phytoprostane Pathways

This pathway also utilizes polyunsaturated fatty acids as precursors but can proceed through both enzymatic and non-enzymatic mechanisms.

In Mammals (Prostaglandins) : The biosynthesis of prostaglandins, which share the cyclopentanone (B42830) core structure, starts with arachidonic acid (a C20 fatty acid). biorxiv.org The key enzymes are cyclooxygenases (COX-1 and COX-2), which catalyze the oxygenation and cyclization of the fatty acid to form the prostaglandin endoperoxide intermediates that are further converted to various prostaglandins. biorxiv.org

In Plants (Phytoprostanes) : Plants can produce a class of prostaglandin-like compounds called phytoprostanes. Their formation is initiated by the non-enzymatic, free-radical-catalyzed peroxidation of α-linolenic acid. nih.govresearchgate.net This process leads to the formation of various cyclopentenone structures, such as those found in tobacco, tomato, and Arabidopsis, which are synthesized via the phytoprostane D(1) pathway. nih.gov This non-enzymatic route highlights that cyclopentenone formation can occur as a result of oxidative stress in biological systems. researchgate.net

Occurrence in Biological Matrices and Natural Extracts

Cyclopentenone derivatives are widely distributed in nature, having been identified in a vast range of organisms and the extracts derived from them. Their presence spans the plant, animal, and microbial kingdoms.

As products of the octadecanoid pathway, jasmonates and their cyclopentenone precursors like 12-oxo-PDA are ubiquitous throughout the plant kingdom, acting as crucial signaling molecules in growth, development, and defense against stress. annualreviews.orgnih.gov Specific prostaglandin-like cyclopentenones have been identified in extracts of plants such as tobacco and tomato. nih.gov

In the animal kingdom, prostaglandins are fundamental local hormones found in virtually all tissues of mammals. biorxiv.org Beyond terrestrial life, unique cyclopentenone structures, such as marine prostaglandins, have been isolated from marine organisms, notably corals. acs.org Furthermore, the microbial world is a rich source of these compounds. Novel cyclopentenone derivatives have been successfully isolated from the fermentation broths of rare actinobacteria and endophytic fungi associated with mangrove plants. nih.govnih.gov

Table 2: Natural Occurrence of Cyclopentenone Derivatives

| Kingdom | Organism Type | Specific Source Examples | Compound Class |

|---|---|---|---|

| Plantae | Higher Plants | Nicotiana tabacum (Tobacco), Solanum lycopersicum (Tomato) | Phytoprostanes |

| Mangrove Plants | Aegiceras comiculatum | Vinyl-substituted Cyclopentenones | |

| Animalia | Mammals | Various Tissues | Prostaglandins |

| Marine Invertebrates | Corals | Marine Prostaglandins | |

| Fungi/Bacteria | Actinobacteria | Actinoalloteichus nanshanensis | Novel Cyclopentenones |

| Endophytic Fungi | Streptomyces sp. | Vinyl-substituted Cyclopentenones |

Environmental Fate and Transformation of Cyclopentenones

Photochemical Degradation Pathways

Cyclopentenones possess a chromophore—an α,β-unsaturated ketone—that can absorb ultraviolet (UV) radiation, making them susceptible to photochemical reactions in the environment. Upon absorption of UV light, these molecules can undergo a variety of transformations.

One of the primary photochemical reactions for simpler 3-alkyl-cyclopent-2-en-ones is [2+2] cycloaddition, leading to the formation of dimers. researchgate.net This dimerization process can occur when the concentration of the compound is sufficiently high, such as in certain industrial effluents or localized spills. The specific stereochemistry of the resulting cyclobutane (B1203170) dimers can be influenced by the reaction medium. researchgate.net

In addition to dimerization, substituted cyclopentenones can undergo other photochemical transformations. Studies on diarylcyclopentenones have shown that light can induce reversible isomerization from an open to a closed form. rsc.org Furthermore, photodegradation can proceed through pathways that may or may not involve oxygen. These can include molecular rearrangements and oxidation reactions initiated by the interaction of the excited state of the cyclopentenone with dissolved oxygen, potentially forming singlet oxygen which then oxidizes the original compound. rsc.org For 2-Hexyl-3-methylcyclopent-2-en-1-one, it is plausible that similar photochemical processes, including dimerization and photooxidation, contribute to its degradation in sunlit surface waters and on terrestrial surfaces.

Table 1: Potential Photochemical Degradation Reactions of Alkyl Cyclopentenones

| Reaction Type | Description | Potential Products |

|---|---|---|

| [2+2] Cycloaddition | Dimerization of two cyclopentenone molecules upon UV irradiation. | Cyclobutane dimers |

| Isomerization | Light-induced structural rearrangement of the molecule. | Photoisomers |

| Photooxidation | Reaction with oxygen in the presence of light, often involving singlet oxygen. | Oxidized derivatives (e.g., epoxides, hydroxylated compounds) |

| Rearrangement | Intramolecular rearrangement of the carbon skeleton. | Structurally isomeric ketones |

Chemical Stability and Degradation in Environmental Compartments

The chemical stability of this compound in different environmental compartments (air, water, soil) determines its persistence. As a fragrance ingredient, it is expected to be susceptible to degradation upon exposure to air and light. nih.gov

In the Atmosphere: Volatile organic compounds like cyclopentenones can be degraded in the troposphere, primarily through reactions with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). The presence of the carbon-carbon double bond in the cyclopentenone ring makes it particularly susceptible to attack by ozone and hydroxyl radicals.

In Soil and Sediment: In soil and sediment, the fate of this compound is influenced by its adsorption to organic matter and clay particles, as well as by abiotic degradation pathways. The hexyl chain increases its lipophilicity, suggesting a tendency to partition into the organic fraction of soil and sediment. This partitioning can reduce its bioavailability for microbial degradation but may also concentrate it in areas where anaerobic degradation can occur. Laboratory pyrolysis studies of the parent compound, cyclopentanone (B42830), show that it can decompose at high temperatures to yield 2-cyclopenten-1-one, which further breaks down into smaller molecules like ethylene (B1197577) and carbon monoxide, indicating the ultimate degradability of the ring structure under energetic conditions. researchgate.net

Biotransformation by Microorganisms

Biotransformation by microorganisms is a critical pathway for the removal of many organic compounds from the environment. Cyclic ketones, including cyclopentanone, are generally known to be biodegradable. researchgate.netresearchgate.net Microorganisms in soil, sediment, and wastewater treatment plants can potentially metabolize this compound.

The degradation process is likely initiated by an attack on the functional groups or the alkyl side chain. Microbes can employ several strategies for the breakdown of such compounds:

Oxidation of the Alkyl Chain: The hexyl group can be a primary site for microbial attack through processes like omega-oxidation or beta-oxidation, leading to shorter-chain derivatives.

Reduction of the Double Bond: The carbon-carbon double bond in the ring can be reduced, saturating the ring and making it more susceptible to ring-opening enzymes.

Ring Cleavage: Following initial transformations, microorganisms can employ enzymes like monooxygenases to cleave the cyclopentanone ring, a key step in the mineralization of cyclic compounds. This process, known as Baeyer-Villiger oxidation, is a common pathway for the microbial degradation of cyclic ketones.

It is also noteworthy that some functionalized cyclopentenones have been shown to exhibit antimicrobial properties, which could potentially inhibit the activity of the very microorganisms responsible for their degradation at high concentrations. nih.gov However, at the low concentrations typically expected in the environment from fragrance use, microbial degradation is likely to proceed. The process of co-metabolism, where the compound is degraded by microbial enzymes that are acting on other primary substrates, could also play a significant role in its environmental biotransformation. frontiersin.org

Table 2: Potential Microbial Biotransformation Pathways for this compound

| Transformation Step | Enzymatic Process | Resulting Intermediate/Product |

|---|---|---|

| Side-Chain Oxidation | Omega/Beta-Oxidation | Carboxylic acid derivatives of the hexyl chain |

| Double Bond Reduction | Reductases | 2-Hexyl-3-methylcyclopentanone |

| Ring Cleavage | Baeyer-Villiger Monooxygenases | Linear lactone derivatives |

| Mineralization | Various metabolic pathways | Carbon dioxide, water, and biomass |

Industrial and Synthetic Applications of 2 Hexyl 3 Methylcyclopent 2 En 1 One and Its Analogs

Versatility as Chemical Intermediates in Organic Synthesis

The core structure of 2-hexyl-3-methylcyclopent-2-en-1-one, a substituted cyclopentenone, makes it a highly versatile intermediate in organic synthesis. The reactivity of the enone functional group allows for a variety of chemical modifications, including conjugate additions and cycloadditions, which are fundamental for building molecular complexity. acs.orgacs.org

One of the most significant applications of 2-alkylcyclopentenones is as precursors in the synthesis of prostaglandins (B1171923) and their analogs. tandfonline.comtandfonline.comcapes.gov.br Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The synthesis of these complex molecules often relies on the conjugate addition of organometallic derivatives to a cyclopentenone core. tandfonline.comtandfonline.com For example, 2-alkylcyclopentenones can serve as a versatile synthon for various prostanoids, including 11-deoxy-prostaglandins. tandfonline.comcapes.gov.br The general strategy involves the 1,4-addition (Michael addition) of a nucleophilic side chain to the α,β-unsaturated ketone, establishing a key carbon-carbon bond. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

| Reaction Type | Description | Relevance to 2-Alkylcyclopentenones |

|---|---|---|

| Michael Addition (1,4-Conjugate Addition) | The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com | Key step in the synthesis of prostaglandins, where organocuprates or other organometallic reagents add to the cyclopentenone ring. tandfonline.comchemistrysteps.com |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgrsc.orgorganicreactions.org | A primary method for synthesizing the substituted cyclopentenone core itself, which can then be further functionalized. mdpi.comjk-sci.com |

| Aldol (B89426) Condensation | An organic reaction in which an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. researchgate.net | Intramolecular aldol condensation of specific diketones is a common method for producing substituted cyclopentenones like dihydrojasmone (B1670601). scentree.co |

The Pauson-Khand reaction is another powerful tool for constructing the cyclopentenone framework. mdpi.comjk-sci.com This reaction involves the cobalt-catalyzed cycloaddition of an alkyne, an alkene, and carbon monoxide, providing a direct route to functionalized cyclopentenones. wikipedia.orgrsc.orgorganicreactions.org While not a direct application of this compound, it is a primary method for its synthesis and the synthesis of its analogs, highlighting the importance of this structural class in synthetic chemistry.

Role in the Production of Specialty Chemicals and Materials

The reactivity of the cyclopentenone ring extends to the production of various specialty chemicals. The α,β-unsaturated system can participate in polymerization reactions, although this application is less common than its use in fine chemical synthesis. The derivatives of cyclopentenones are investigated for their potential in creating novel polymers and materials with specific properties. researchgate.net Research into the synthesis of novel cyclopentenone derivatives continues to explore their potential as building blocks for new materials, including electroluminescent conjugated polymers and other functional materials. researchgate.net

Applications in Fragrance and Flavor Industries (as synthetic components, not occurrence)

Analogs of this compound are significant components in the fragrance and flavor industries. These compounds are often synthesized to replicate or enhance natural scents, particularly jasmine. ucl.ac.ukresearchgate.net An important analog is dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one), a synthetic fragrance with a powerful, warm, jasmine-like odor. scentree.cothegoodscentscompany.comthegoodscentscompany.com It is valued for its stability and is used to impart depth to jasmine accords in perfumery. scentree.co

The synthesis of these jasmonoid fragrances often involves an intramolecular aldol condensation of a 2,5-dione. scentree.co For instance, dihydrojasmone can be prepared from 2,5-undecanedione. scentree.co These synthetic routes provide a cost-effective alternative to extracting jasmine oil from natural sources. ucl.ac.uk Other related cyclopentanone (B42830) and cyclopentenone derivatives are also used to create a range of floral, fruity, and milky notes in fragrance compositions. scispace.comnih.gov For example, Magnolione®, a synthetic analog of methyl dihydrojasmonate, is noted for its intense floral, jasminic character and is used in high-end perfumes. scispace.comnih.gov

| Compound Name | Structure | Odor Profile | Synthetic Application |

|---|---|---|---|

| Dihydrojasmone | 3-methyl-2-pentylcyclopent-2-en-1-one | Warm, jasmine, floral, fruity scentree.cothegoodscentscompany.com | Used to replace or supplement natural cis-Jasmone in jasmine accords. scentree.co |

| Methyl Dihydrojasmonate (Hedione®) | Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | Sweet, fruity, floral, citrus-like with woody jasmine nuances scispace.comnih.gov | A highly prized ingredient in high-grade perfumes and also used in fruit flavors. nih.gov |

| Magnolione® | (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone analog | More floral and intense jasminic note compared to methyl dihydrojasmonate scispace.comnih.gov | A precious ingredient used in several commercial perfumes. nih.gov |

Precursor to Other Synthetic Compounds

Beyond their direct applications, 2-alkyl-3-methylcyclopent-2-en-1-ones are crucial starting materials for the synthesis of other complex molecules. Their role as a versatile prostaglandin (B15479496) intermediate is a prime example. tandfonline.comtandfonline.com The cyclopentenone (1) can be converted to a hydroxy cyclopentenone (2), which is then transformed into prostaglandins like PGE1. tandfonline.comcapes.gov.br

Furthermore, the functional group transformations available for cyclopentenones make them valuable precursors for a wide array of other cyclic and acyclic compounds. The enone system can be manipulated through reduction, epoxidation, and other reactions to introduce new functionalities. google.com For instance, 3-methyl-2-cyclopentenone is used in the synthesis of 2-hydroxy-3-methyl-2-cyclopentenone (also known as methylcyclopentenolone or maple lactone), a compound with a caramel-like odor used in the flavor industry. chemicalbook.comwikipedia.org This demonstrates how simple cyclopentenone structures can be elaborated into other valuable synthetic targets.

The synthesis of various natural products and their analogs often features a cyclopentenone intermediate, which is then elaborated through a series of stereocontrolled reactions to build the final complex structure. mdpi.com This underscores the foundational role of compounds like this compound in the broader landscape of organic synthesis.

Structure Reactivity and Structure Property Relationships in Cyclopentenone Chemistry

Influence of Substituents on Reaction Selectivity and Kinetics

The reactivity of the cyclopentenone core in 2-Hexyl-3-methylcyclopent-2-en-1-one is significantly modulated by the electronic and steric properties of its substituents: the C2-hexyl group and the C3-methyl group. These alkyl groups, while both electron-donating through induction, exert distinct influences on reaction pathways and rates, primarily due to the substantial difference in their steric bulk.

The enone moiety of cyclopentenones possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. Nucleophilic attack can occur at either position, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), respectively. The substituents play a crucial role in dictating the selectivity between these two modes of attack.

Electronic Effects:

The methyl group at C3 and the hexyl group at C2 are both electron-releasing. This inductive effect increases the electron density of the C=C double bond, which can subtly influence the electrophilicity of the β-carbon. However, in the context of α,β-unsaturated systems, the resonance effect, which delocalizes electron density to the carbonyl oxygen, is generally more dominant in determining the reactivity of the β-carbon.

Steric Effects:

The most pronounced influence of the substituents stems from steric hindrance. The large hexyl group at the C2 position creates a sterically congested environment around the carbonyl group. This significantly hinders the approach of nucleophiles to the C1 carbon, thereby disfavoring 1,2-addition reactions. In contrast, the C3-methyl group, while contributing to steric bulk, is positioned further from the primary site of conjugate addition.

This differential steric hindrance leads to a pronounced selectivity for 1,4-conjugate addition (Michael addition) in this compound. Nucleophiles will preferentially attack the less hindered β-carbon. The kinetics of such reactions are also influenced; while the electronic effects of the alkyl groups might slightly decrease the intrinsic reactivity of the enone system, the steric hindrance around the carbonyl carbon is the principal determinant of the reaction pathway. For instance, in reactions with bulky nucleophiles, the rate of 1,4-addition would be significantly faster than any competing 1,2-addition.

The interplay of these substituent effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Methyl | C3 | Weakly electron-donating | Moderate steric hindrance | Favors 1,4-addition by sterically shielding the C2-position from the backside and influencing the conformation of the ring. |

| Hexyl | C2 | Weakly electron-donating | Significant steric hindrance | Strongly disfavors 1,2-addition at the carbonyl carbon; directs nucleophiles to the C3-carbon for 1,4-addition. |

Conformational Analysis and its Impact on Chemical Behavior

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to alleviate torsional strain. libretexts.org The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). scribd.com In substituted cyclopentenones like this compound, the double bond between C2 and C3 imposes planarity on this part of the ring. Consequently, the puckering is confined to the remaining saturated carbon atoms (C1, C4, and C5).

The preferred conformation of this compound will be the one that minimizes steric interactions between the substituents. The bulky hexyl group at C2 and the methyl group at C3 will significantly influence the conformational equilibrium. The hexyl chain, with its multiple degrees of rotational freedom, will adopt a conformation that minimizes its interaction with the methyl group and the rest of the ring.

The conformation of the cyclopentenone ring has a direct impact on its chemical behavior. The accessibility of the two faces of the ring (diastereotopic faces) to incoming reagents is determined by the ring's pucker and the orientation of the substituents. In the case of this compound, the large hexyl group is likely to create a significant steric bias, shielding one face of the molecule more effectively than the other. This facial bias is a key factor in controlling the stereochemical outcome of reactions.

For example, in a conjugate addition reaction, the nucleophile will preferentially approach from the less hindered face of the molecule, leading to the formation of a specific diastereomer. The rigidity of the cyclopentenone ring, enforced by the double bond, combined with the steric demands of the substituents, allows for a predictable level of stereocontrol.

Stereochemical Control in Cyclopentenone Transformations

The substituents on the cyclopentenone ring are instrumental in directing the stereochemical course of its transformations. In this compound, the existing stereochemistry (or lack thereof, if starting from an achiral precursor) and the steric bulk of the substituents are the primary factors governing the formation of new stereocenters.

Diastereoselectivity in Conjugate Additions:

As established, 1,4-conjugate addition is the favored reaction pathway for this substituted cyclopentenone. When a nucleophile attacks the β-carbon (C3), a new stereocenter can be created at this position, and the subsequent enolate can be protonated or reacted with an electrophile to potentially generate another stereocenter at the α-carbon (C2).

The facial selectivity of the initial nucleophilic attack is largely dictated by the steric hindrance imposed by the hexyl and methyl groups. The hexyl group at C2, being the larger substituent, will present a significant steric barrier on one face of the molecule. Consequently, the nucleophile will preferentially approach from the opposite, less hindered face. This leads to a high degree of diastereoselectivity in the formation of the new C-C or C-heteroatom bond at C3.

The stereochemical outcome of the subsequent functionalization of the enolate intermediate is also influenced by the existing substituents. The approach of an electrophile to the enolate will be directed to the less hindered face, which is often the face opposite to the newly introduced nucleophile and the existing substituents. This allows for the controlled construction of multiple stereocenters with a predictable relative stereochemistry.

The following table summarizes the expected stereochemical influence of the substituents in a conjugate addition reaction:

| Reaction Step | Influencing Factors | Expected Outcome |

| Nucleophilic attack at C3 | Steric hindrance from the C2-hexyl and C3-methyl groups. | High diastereoselectivity, with the nucleophile adding to the less hindered face of the cyclopentenone ring. |

| Electrophilic trapping of the enolate | Steric hindrance from the existing substituents and the newly added nucleophile. | Diastereoselective formation of a second stereocenter at C2, with the electrophile adding to the less hindered face. |

Future Research Directions and Emerging Areas in Cyclopentenone Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of 2,3-disubstituted cyclopentenones, including 2-Hexyl-3-methylcyclopent-2-en-1-one, is a key area of ongoing research. Traditional methods, such as the Nazarov cyclization and aldol (B89426) condensation, are being supplemented by novel strategies that offer improved efficiency, selectivity, and sustainability.

Current research is focused on metal-catalyzed reactions, particularly those involving palladium, rhodium, and gold, which can facilitate the construction of the cyclopentenone ring with high levels of control. For instance, transition-metal-catalyzed cyclization reactions of enynes or dienones present a powerful route to functionalized cyclopentenones. Organocatalysis has also emerged as a valuable tool, enabling enantioselective syntheses of chiral cyclopentenones. These methods are crucial for accessing specific stereoisomers of this compound and its derivatives, which may possess unique properties.

Future efforts will likely concentrate on the development of one-pot and tandem reaction sequences that minimize purification steps and reduce waste. The use of flow chemistry is another promising avenue, offering precise control over reaction parameters and the potential for safer, more scalable production.

Table 1: Comparison of Synthetic Methodologies for Cyclopentenones

| Methodology | Advantages | Disadvantages | Key Research Areas |

| Metal Catalysis (e.g., Pd, Rh, Au) | High efficiency, High selectivity, Mild reaction conditions | Cost of catalysts, Potential for metal contamination | Development of earth-abundant metal catalysts, Ligand design |

| Organocatalysis | Enantioselectivity, Metal-free, Lower toxicity | Can require higher catalyst loadings, Substrate scope limitations | Design of new chiral catalysts, Tandem catalytic cycles |

| Photoredox Catalysis | Utilizes visible light, Access to unique reaction pathways | Requires specialized equipment, Potential for side reactions | Development of new photosensitizers, Combination with other catalytic methods |

| Flow Chemistry | Enhanced safety and scalability, Precise reaction control | High initial equipment cost, Potential for clogging | Miniaturization of reactors, Integration with real-time analysis |

Deeper Mechanistic Understanding of Cyclopentenone Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is fundamental to optimizing existing synthetic routes and designing new ones. The reactivity of the cyclopentenone core is dominated by its α,β-unsaturated ketone moiety, making it susceptible to conjugate addition, cycloaddition reactions, and photochemical transformations.

Detailed mechanistic studies, often employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, are crucial for elucidating the intricate details of these reactions. For example, understanding the transition states and intermediates in catalyzed reactions can lead to the design of more effective catalysts. The role of solvent effects, temperature, and reactant concentrations in dictating the reaction outcome is also an area of active investigation.

Future research will likely involve a synergistic approach combining experimental studies with computational chemistry to provide a more complete picture of the reaction pathways. This deeper understanding will enable chemists to predict reaction outcomes with greater accuracy and to rationally design reactions that proceed with higher selectivity and yield.

Development of Advanced Computational Models

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of cyclopentenones is expanding. Density Functional Theory (DFT) and other quantum chemical methods are being used to model the electronic structure, spectroscopic properties, and reactivity of molecules like this compound.

These models can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts and derivatives with desired properties. For example, computational screening can be used to identify promising new ligands for metal-catalyzed syntheses or to predict the biological activity of novel cyclopentenone derivatives.

The development of more accurate and computationally efficient models is a key area of future research. This includes the incorporation of machine learning and artificial intelligence to analyze large datasets and to develop predictive models for reactivity and properties. As computational power continues to increase, these in silico methods will play an increasingly important role in accelerating the pace of discovery in cyclopentenone chemistry.

Investigation of Sustainable Synthesis Routes

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis of this compound. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.

One promising approach is the use of biomass-derived feedstocks as starting materials. For example, furfural, which can be obtained from agricultural waste, can be converted into cyclopentenone derivatives through a series of chemical transformations. Biocatalysis, which utilizes enzymes to carry out chemical reactions, offers another sustainable alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high levels of selectivity, reducing the need for protecting groups and minimizing the formation of byproducts.

Future research in this area will focus on the development of integrated biorefineries, where biomass is converted into a range of valuable chemicals, including cyclopentenones. The discovery and engineering of new enzymes with tailored activities will also be crucial for expanding the scope of biocatalysis in the synthesis of complex molecules.

Expanding Non-Biological Applications of this compound and its Derivatives

While much of the research on cyclopentenones has been driven by their biological activity, there is a growing interest in their potential applications in other areas. The unique electronic and structural properties of the cyclopentenone ring make it a versatile building block for the synthesis of a wide range of materials.

For example, cyclopentenone derivatives can be used as monomers in the synthesis of polymers with interesting thermal and optical properties. They can also serve as key intermediates in the synthesis of fragrances, liquid crystals, and other functional materials. The presence of the hexyl and methyl substituents on the cyclopentenone ring of this compound can be strategically varied to fine-tune the properties of the resulting materials.

Future research will explore the incorporation of this and other cyclopentenone moieties into novel materials, such as organic light-emitting diodes (OLEDs), sensors, and advanced polymers. The development of new polymerization methods and the investigation of the structure-property relationships in these materials will be key to unlocking their full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.